molecular formula C16H12N4NaO10S2 B1459954 Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate CAS No. 3564-28-1

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B1459954
CAS No.: 3564-28-1
M. Wt: 507.4 g/mol
InChI Key: CMHHJHVXAJQMJO-UHFFFAOYSA-N
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Description

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C16H12N4NaO10S2 and its molecular weight is 507.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Mordant Green 17, also known as EINECS 222-646-4 or Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, is primarily used as a dye . The primary targets of this compound are the materials it is intended to color, such as textiles . The dye molecules interact with the fibers of the material, adhering to them and imparting color.

Mode of Action

The mode of action of Mordant Green 17 involves a combination of electrostatic interactions and van der Waals attractions . For small basic dyes, blocking or selective extraction of tissue sections can reduce staining or increase staining. This is as predicted by a simple electrostatic model of dye binding . In contrast, the staining with both large basic dyes and with metal complex dyes was only slightly affected by these treatments . This is in keeping with the probable role of van der Waals attractions and hydrophobic bonding in the binding of large dyes .

Biochemical Pathways

Instead, its primary function is to stain or color materials, and its interactions are largely physical rather than biochemical .

Pharmacokinetics

It’s important to note that the compound’s effectiveness as a dye can be influenced by various factors, including the ph of the solution it’s in and the temperature at which it’s applied .

Result of Action

The primary result of Mordant Green 17’s action is the staining or coloring of materials. The dye adheres to the fibers of the material, resulting in a change in color . The intensity and hue of the color can vary depending on the concentration of the dye and the conditions under which it’s applied .

Action Environment

The action of Mordant Green 17 can be influenced by various environmental factors. For example, the pH of the solution the dye is in can affect its binding to material fibers . Additionally, the temperature at which the dye is applied can also influence its effectiveness . It’s also worth noting that the use of mordants, substances that help dyes bind to materials, can significantly enhance the colorfastness and vibrancy of the dye .

Biochemical Analysis

Biochemical Properties

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to form stable complexes with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, facilitating the visualization of enzymatic activity in tissues . The nature of these interactions is primarily based on the compound’s ability to undergo redox reactions, which result in color changes that can be easily detected. Additionally, it binds to proteins through electrostatic and hydrophobic interactions, allowing for the staining of specific cellular components.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of key signaling molecules, leading to alterations in cell function . For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. The compound’s ability to bind to cellular proteins also affects protein function and localization, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity . For example, it can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Over time, degradation products may form, which can affect the compound’s staining properties and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can induce toxicity, leading to cellular damage and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a marked change in cellular response. Toxic effects at high doses include oxidative stress, inflammation, and disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites involved in detoxification processes. Additionally, the compound can influence the activity of antioxidant enzymes, thereby modulating cellular responses to oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. It is also taken up by cells via endocytosis and other transport mechanisms. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications. In these compartments, it can interact with enzymes and other biomolecules, influencing cellular processes. For example, its localization to mitochondria can affect mitochondrial function and energy metabolism, while its presence in lysosomes can impact autophagy and cellular degradation pathways.

Properties

CAS No.

3564-28-1

Molecular Formula

C16H12N4NaO10S2

Molecular Weight

507.4 g/mol

IUPAC Name

disodium;5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12N4O10S2.Na/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);

InChI Key

CMHHJHVXAJQMJO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.[Na]

Key on ui other cas no.

3564-28-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate
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Q & A

Q1: Why is understanding the aggregation behavior of Mordant Green 17 important in the context of textile dyeing?

A: Mordant Green 17, like many textile dyes, is applied from aqueous solutions. Understanding how this dye behaves in solution is crucial because its aggregation state directly impacts its dyeing properties. The research paper highlights that Mordant Green 17 ions exhibit interionic attractions and tend to self-associate. [] This aggregation can influence dye uptake, color intensity, and even the overall fastness of the dye on the textile substrate.

Q2: How does temperature affect the aggregation of Mordant Green 17 in aqueous solutions?

A: The research indicates that the aggregation number of Mordant Green 17 decreases with increasing temperature. [] This inverse relationship suggests that higher temperatures disrupt the interionic forces driving the self-association of dye molecules, leading to a greater proportion of individual dye ions in solution.

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